6-乙氧基-N-(5-甲基异恶唑-3-基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

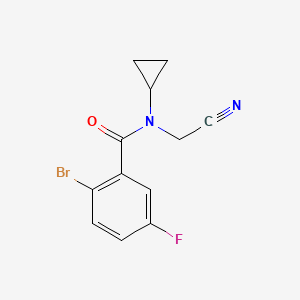

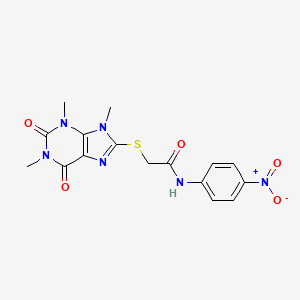

The compound is a derivative of pyrimidine, which is a basic aromatic ring that is found in many natural compounds, such as nucleotides, vitamins, and antibiotics . It also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazonoyl halides . Another method reported for the synthesis of isoxazole derivatives involves ultrasound radiation without using any catalyst .Molecular Structure Analysis

The molecular structure of similar compounds is highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored in some studies .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with amide-containing compounds . The presence of solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by their molecular structure .科学研究应用

新型化合物的合成

研究人员已经使用 6-乙氧基-N-(5-甲基异恶唑-3-基)嘧啶-4-甲酰胺作为前体或结构基序合成了各种新型化合物。这些化合物包括具有作为抗炎、镇痛剂的潜力的衍生物,以及对 COX-2 选择性具有显着抑制活性的 COX-1/COX-2 抑制剂,展示了它们在解决炎症和疼痛管理方面的潜力 (Abu‐Hashem 等人,2020)。

抗菌和抗真菌活性

合成的衍生物已证明具有良好的抗菌和抗真菌活性。例如,某些化合物对变形杆菌和铜绿假单胞菌等细菌菌株表现出很强的活性,超过了链霉素和甲硝唑等参考药物的疗效 (Kolisnyk 等人,2015)。这表明有可能基于这种化学结构开发新的抗菌剂。

对杂环化学的贡献

该化合物对杂环化学领域做出了重大贡献,有助于合成噻唑并嘧啶、嘧啶并喹啉酮和其他稠合杂环系统等复杂结构。这些努力不仅扩大了杂环化合物的化学空间,而且还提供了对新型合成途径和发现新的生物活性的潜力的见解 (Rajanarendar 等人,2010)。

对分子识别和抗菌特性的见解

研究还深入探讨了衍生物的结构修饰和分子识别方面,提供了对其构象特征和相互作用的宝贵见解。这项研究增强了我们对结构变化如何影响生物活性的理解,并可以为设计更有效的抗菌剂提供信息 (Roy 等人,2014)。

作用机制

属性

IUPAC Name |

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-3-17-10-5-8(12-6-13-10)11(16)14-9-4-7(2)18-15-9/h4-6H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQFGVPUJPJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2598061.png)

![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B2598064.png)

![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)

![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)

![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)